N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-[(pentafluorophenoxy)methyl]benzohydrazide
Description
N’-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]BENZOHYDRAZIDE is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazide group, a methoxyphenyl group, and a pentafluorophenoxy group. These structural features contribute to its diverse chemical reactivity and potential utility in research and industry.
Properties
Molecular Formula |
C22H15F5N2O4 |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzamide |
InChI |
InChI=1S/C22H15F5N2O4/c1-32-15-8-12(4-7-14(15)30)9-28-29-22(31)13-5-2-11(3-6-13)10-33-21-19(26)17(24)16(23)18(25)20(21)27/h2-9,30H,10H2,1H3,(H,29,31)/b28-9+ |
InChI Key |
HWGJNFSMEUMSFQ-HIUVJMHLSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)COC3=C(C(=C(C(=C3F)F)F)F)F)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)COC3=C(C(=C(C(=C3F)F)F)F)F)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]BENZOHYDRAZIDE typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzohydrazide. The reaction is usually carried out in a solvent such as methanol or ethanol, under reflux conditions, to facilitate the formation of the desired hydrazone product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The methoxy and pentafluorophenoxy groups can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]BENZOHYDRAZIDE has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used as a corrosion inhibitor for metals, particularly in acidic environments.
Mechanism of Action
Similar compounds include other hydrazide derivatives and methoxyphenyl-containing molecules. Compared to these, N’-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]BENZOHYDRAZIDE is unique due to the presence of the pentafluorophenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high stability and specific reactivity patterns .
Comparison with Similar Compounds
- 4-HYDROXY-3-METHOXYBENZALDEHYDE
- 4-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]BENZOHYDRAZIDE
- 4-HYDROXY-3-METHOXYBENZOHYDRAZIDE
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